molecular formula C21H20ClN3O4S B11515444 1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidothioate

1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidothioate

Cat. No.: B11515444
M. Wt: 445.9 g/mol
InChI Key: MBLRGJZEPDZPRE-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidothioate is a complex organic compound that features a combination of heterocyclic structures and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and dioxane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidothioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential bioactivity could be explored for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidothioate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with bioactive properties, such as:

Uniqueness

What sets 1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N’-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidothioate apart is its unique combination of functional groups and heterocyclic structures, which confer specific reactivity and potential bioactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(1,3-benzodioxol-5-ylmethyl)-N-ethylcarbamimidothioate

InChI

InChI=1S/C21H20ClN3O4S/c1-2-23-21(24-11-13-3-8-16-17(9-13)29-12-28-16)30-18-10-19(26)25(20(18)27)15-6-4-14(22)5-7-15/h3-9,18H,2,10-12H2,1H3,(H,23,24)

InChI Key

MBLRGJZEPDZPRE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=NCC1=CC2=C(C=C1)OCO2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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